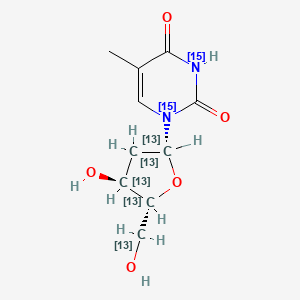
Thymidine-13C5,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine-13C5,15N is a stable isotope-labeled compound of thymidine, a pyrimidine deoxynucleoside. Thymidine is a crucial component of DNA, pairing with deoxyadenosine in double-stranded DNA. The isotopic labeling with carbon-13 and nitrogen-15 allows for precise tracking and quantification in various biochemical and physiological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Thymidine-13C5,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the thymidine molecule. This can be achieved through biosynthetic methods using labeled precursors in microbial cultures. The labeled precursors, such as 13C-labeled glucose and 15N-labeled ammonium salts, are metabolized by the microorganisms to produce labeled thymidine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are cultured in media containing the labeled precursors, and the labeled thymidine is subsequently extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Thymidine-13C5,15N undergoes various chemical reactions, including:
Oxidation: Thymidine can be oxidized to thymine.
Reduction: Thymidine can be reduced to dihydrothymidine.
Substitution: Thymidine can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and halogenated compounds.
Major Products
Oxidation: Thymine
Reduction: Dihydrothymidine
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
Scientific Research Applications
Thymidine-13C5,15N has a wide range of applications in scientific research:
Chemistry: Used in studies of DNA synthesis and repair mechanisms.
Biology: Employed in cell proliferation assays to track DNA replication.
Medicine: Utilized in imaging studies to monitor cell turnover and proliferation in cancer research.
Industry: Applied in the production of labeled nucleotides for use in molecular biology research
Mechanism of Action
Thymidine-13C5,15N exerts its effects by incorporating into newly synthesized DNA during the S phase of the cell cycle. This incorporation allows for the tracking of DNA synthesis and cell proliferation. The labeled thymidine pairs with deoxyadenosine in the DNA strand, enabling precise quantification and imaging of DNA replication processes .
Comparison with Similar Compounds
Similar Compounds
Thymidine-13C5: Labeled with carbon-13 only.
Thymidine-15N: Labeled with nitrogen-15 only.
Deoxyadenosine-13C5,15N: Another stable isotope-labeled nucleoside used in similar applications
Uniqueness
Thymidine-13C5,15N is unique due to its dual labeling with both carbon-13 and nitrogen-15, providing enhanced sensitivity and specificity in tracking DNA synthesis and cell proliferation compared to singly labeled compounds .
Properties
Molecular Formula |
C10H14N2O5 |
|---|---|
Molecular Weight |
249.18 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-5-methyl(1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i2+1,4+1,6+1,7+1,8+1,11+1,12+1 |
InChI Key |
IQFYYKKMVGJFEH-JGDHDXEJSA-N |
Isomeric SMILES |
CC1=C[15N](C(=O)[15NH]C1=O)[13C@H]2[13CH2][13C@@H]([13C@H](O2)[13CH2]O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















